N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-28-17-9-11-18(12-10-17)30(26,27)14-21(25)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZCVCKYZDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a phenyl group , and a sulfonyl acetamide structure. Its molecular formula is , which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions, starting from the benzo[d]thiazole core and culminating in the formation of the final product through various chemical transformations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has been shown to modulate the activity of these targets, potentially inhibiting enzymes involved in oxidative stress pathways, thereby reducing cellular damage .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that certain compounds showed potent activity against both bacterial and fungal species, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, related benzothiazole-sulfonamide derivatives have demonstrated selective inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy, with IC50 values between 10.93 and 25.06 nM . Additionally, some derivatives have induced apoptosis in cancer cell lines such as MDA-MB-231, showcasing their potential in cancer treatment .
Inhibition of Viral Activity
Emerging research highlights the antiviral potential of benzothiazole derivatives against viruses like MERS-CoV. Compounds derived from this class have shown promising inhibitory activities with IC50 values as low as 0.09 μM, indicating their potential for further development as antiviral agents .
Case Studies
- Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Cancer Cell Studies : In vitro studies on MDA-MB-231 breast cancer cells revealed that specific derivatives could induce apoptosis significantly more than control treatments, suggesting their utility in cancer therapeutics .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies |
| Benzothiazole Derivative A | Structure | Antiviral | 0.09 |
| Benzothiazole Derivative B | Structure | Apoptosis Induction | 10.93 |
Scientific Research Applications
Case Studies
- In Vitro Studies : A study demonstrated that thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma) cells. The presence of specific substituents on the thiazole ring was linked to enhanced activity, with IC50 values indicating effective inhibition of cell proliferation .
- Structure-Activity Relationship (SAR) : The effectiveness of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be rationalized through SAR studies, which reveal that modifications to the thiazole structure can significantly alter its anticancer potency. For example, the introduction of electron-withdrawing groups has been shown to improve activity against certain cancer types .
Case Studies
- Bacterial Inhibition : In studies assessing the antimicrobial efficacy of thiazole derivatives, this compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
- In Vivo Studies : Animal model studies have indicated that thiazole derivatives can significantly reduce bacterial load in infected tissues, suggesting potential for therapeutic application in treating bacterial infections .
Pain Management
Recent investigations have highlighted the role of sodium channel inhibitors in pain modulation. Compounds similar to this compound have been studied for their ability to selectively inhibit NaV1.7 channels, which are implicated in pain pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenylsulfonyl group contrasts with CDD-934506’s 4-nitrophenyl substituent.
- Synthetic Efficiency : Derivatives in achieved >90% yields via optimized coupling and crystallization, suggesting similar protocols could benefit the target compound’s synthesis .
- Fluorescence Properties : BTBPA isomerizes upon fluoride exposure, demonstrating the benzo[d]thiazole-acetamide framework’s utility in environmental sensing. The target compound’s sulfonyl group may similarly enable analyte-specific fluorescence shifts .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
- IR Trends : Sulfonyl (S=O) stretches appear near 1,350–1,400 cm⁻¹, while acetamide carbonyls (C=O) resonate at ~1,650–1,750 cm⁻¹. The target compound’s IR would likely align with these ranges .
- NMR Shifts : Aromatic protons in benzo[d]thiazole derivatives typically appear between δ 7.2–8.5, with methoxy groups near δ 3.8–4.0 .
Q & A
Q. Step 2: Enzymatic Assays
- In vitro Kinase Assay: Use recombinant kinases, ATP, and fluorescent substrates (e.g., ADP-Glo™). Measure inhibition via luminescence .
- Cell-Based Assays: Test antiproliferative effects on cancer cell lines (e.g., HCT-116 colon cancer) using MTT assays. Compare with positive controls (e.g., sorafenib) .
Q. Step 3: Data Analysis
- Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
- Perform molecular docking (AutoDock Vina) to predict binding modes to kinase active sites .
Advanced: What strategies analyze structure-activity relationships (SAR) for benzothiazole-acetamide derivatives?
Methodological Answer:
- Variation of Substituents:
- Biological Testing: Compare IC₅₀ across derivatives (e.g., compound 4c vs. 4f in shows chloro-trifluoromethyl substitution boosts BRAF inhibition).
- Computational Modeling: Use QSAR models to correlate logP, polar surface area, and activity .
| Derivative | R Group | VEGFR-2 IC₅₀ (µM) | BRAF IC₅₀ (µM) |
|---|---|---|---|
| 4c | 4-OCH₃ | 0.85 | 1.2 |
| 4f | 3-Cl-CF₃ | 0.62 | 0.98 |
Basic: What in vitro models are suitable for preliminary anti-inflammatory assessment?
Methodological Answer:
- Cyclooxygenase (COX) Inhibition: Measure prostaglandin E₂ (PGE₂) levels in RAW 264.7 macrophages using ELISA after LPS stimulation .
- Cytokine Profiling: Quantify TNF-α/IL-6 via qPCR or multiplex assays in THP-1 monocytes .
- NF-κB Luciferase Reporter Assay: Transfect HEK293 cells with NF-κB reporter construct; assess luminescence post-TLR4 activation .
Advanced: How to address solubility issues during in vivo pharmacokinetic studies?
Methodological Answer:
- Chemical Modifications:
- Formulation Strategies:
- Analytical Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
